molecular formula C16H18N2O3 B7500924 2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid

2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid

Cat. No. B7500924
M. Wt: 286.33 g/mol
InChI Key: JNXPTNAXNXFKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MQCA and is a derivative of quinoline, which is a heterocyclic aromatic compound.

Mechanism of Action

The mechanism of action of 2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, bacteria, and inflammatory cells. MQCA has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. It also inhibits the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication.
Biochemical and Physiological Effects:
MQCA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the elimination of damaged or abnormal cells. It also inhibits the production of pro-inflammatory cytokines, which are molecules that play a crucial role in the inflammatory response. Furthermore, MQCA has been found to exhibit antioxidant activity, which helps to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It is also relatively inexpensive compared to other anticancer and antimicrobial agents. However, one limitation of MQCA is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid. One area of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the potential applications of MQCA in the treatment of other diseases such as Alzheimer's and Parkinson's. Furthermore, the development of novel drug delivery systems can help to improve the solubility and bioavailability of MQCA in vivo.

Synthesis Methods

The synthesis of 2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid involves the reaction of 2-methylquinoline-4-carboxylic acid with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of N,N-dimethylformamide. The reaction results in the formation of an intermediate, which is then treated with pentanoic acid to obtain the final product.

Scientific Research Applications

2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that MQCA can induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation.

properties

IUPAC Name

2-[(2-methylquinoline-4-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-6-14(16(20)21)18-15(19)12-9-10(2)17-13-8-5-4-7-11(12)13/h4-5,7-9,14H,3,6H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXPTNAXNXFKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1=CC(=NC2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.